molecular formula C9H6ClNO2 B167825 6-Chloro-4-hydroxyquinolin-2(1H)-one CAS No. 1677-36-7

6-Chloro-4-hydroxyquinolin-2(1H)-one

Cat. No.: B167825
CAS No.: 1677-36-7
M. Wt: 195.6 g/mol
InChI Key: XLRWZGHILAGXMB-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxyquinolin-2(1H)-one is a chemical compound with the molecular formula C9H6ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-hydroxyquinolin-2(1H)-one typically involves the chlorination of 4-hydroxyquinoline. One common method includes the reaction of 4-hydroxyquinoline with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as 6-chloroquinoline-2-carboxylic acid and 6-chloro-4-aminoquinoline.

Scientific Research Applications

6-Chloro-4-hydroxyquinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of 6-Chloro-4-hydroxyquinolin-2(1H)-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-hydroxyquinoline-2-carboxylic acid
  • 7-Chloro-4-hydroxyquinoline-2-carboxylic acid
  • 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol

Uniqueness

6-Chloro-4-hydroxyquinolin-2(1H)-one is unique due to its specific structural features, such as the presence of a chlorine atom at the 6-position and a hydroxyl group at the 4-position. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

6-chloro-4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRWZGHILAGXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1677-36-7
Record name 6-chloro-4-hydroxy-1,2-dihydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 6-chloro-4-hydroxyquinolin-2(1H)-one a useful building block in organic synthesis?

A1: The research highlights that this compound, along with its 6,8-dichloro derivative, serves as a valuable starting material for synthesizing new chemical entities. [] Its structure allows for modifications at different positions, enabling the creation of diverse derivatives. Specifically, the research demonstrates its utility in a one-pot, three-component condensation reaction with aryl-aldehydes and piperidine. This type of reaction is advantageous due to its simplicity, environmental friendliness (potentially avoiding harsh reagents or catalysts), and efficiency in generating new molecules.

Q2: What types of structural characterization were used to confirm the identity of the newly synthesized compounds derived from this compound?

A2: The researchers utilized a combination of physical and spectral data to confirm the structures of the new compounds derived from this compound. [] While the abstract doesn't specify the exact techniques, this likely includes methods like melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and potentially mass spectrometry (MS). These techniques provide information about the compound's physical properties, functional groups, and molecular weight, enabling researchers to confirm the successful synthesis of the desired products.

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